tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]-N-methylcarbamate
Description
tert-Butyl N-[3-(hydroxymethyl)oxetan-3-yl]-N-methylcarbamate (CAS: 1363382-11-9) is a carbamate-functionalized oxetane derivative with the molecular formula C9H17NO4 and a molecular weight of 203.24 g/mol . Its structure features a four-membered oxetane ring substituted with a hydroxymethyl group and a tert-butyl carbamate moiety. This compound is widely utilized as a versatile building block in medicinal chemistry, particularly in the synthesis of antiviral agents and small-molecule scaffolds due to its balanced rigidity and reactivity .
Properties
CAS No. |
2580182-66-5 |
|---|---|
Molecular Formula |
C10H19NO4 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]-N-methylcarbamate |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)15-8(13)11(4)10(5-12)6-14-7-10/h12H,5-7H2,1-4H3 |
InChI Key |
QLUVWORPONWGCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(COC1)CO |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents, ring systems, and functional groups, which influence their physicochemical properties and applications. Below is a detailed comparison:
Substituent Variations on the Oxetane Ring
Key Insights :
- Hydroxymethyl vs. Aminomethyl: The hydroxymethyl group (target compound) offers hydrogen-bonding capacity, improving aqueous solubility, while the aminomethyl analog (CAS: 1802048-96-9) is more reactive in cross-coupling or alkylation reactions .
- Aromatic Substituents: The 4-cyanophenyl derivative (CAS: 1158098-77-1) introduces steric bulk and electronic effects, making it suitable for targeting hydrophobic enzyme pockets .
Ring System Modifications
Key Insights :
- Oxetane vs. Oxolane : The target compound’s oxetane ring (4-membered) has higher strain, favoring ring-opening reactions, whereas the oxolane (tetrahydrofuran) analog (CAS: 1132814-98-2) is more conformationally flexible and stable but less reactive .
Functional Group Additions
Key Insights :
- Methylene Spacer : The methyl-extended derivative (CAS: 1393441-68-3) may improve binding to deeper protein pockets compared to the target compound .
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